molecular formula C24H21Cl2N3O B14946625 4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B14946625
M. Wt: 438.3 g/mol
InChI Key: BJONYCZSVGITIN-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a propylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propylbenzamide Moiety: The final step involves the reaction of the chlorobenzyl-benzimidazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobenzyl)benzamide
  • 4-chloro-N-(2-chlorobenzyl)benzamide
  • N-(2-chlorobenzyl)-1H-benzimidazole-2-carboxamide

Uniqueness

4-chloro-N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the benzimidazole ring and the chlorobenzyl group enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C24H21Cl2N3O

Molecular Weight

438.3 g/mol

IUPAC Name

4-chloro-N-[3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C24H21Cl2N3O/c25-19-13-11-17(12-14-19)24(30)27-15-5-10-23-28-21-8-3-4-9-22(21)29(23)16-18-6-1-2-7-20(18)26/h1-4,6-9,11-14H,5,10,15-16H2,(H,27,30)

InChI Key

BJONYCZSVGITIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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